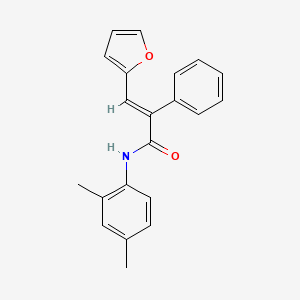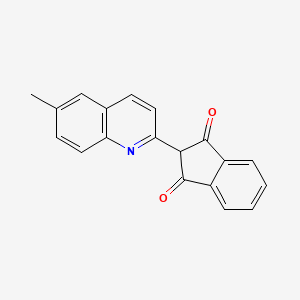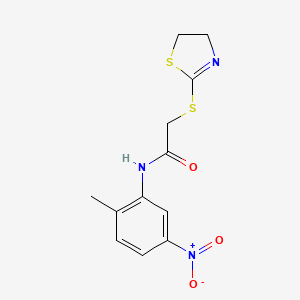
N-isobutyl-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-2-phenoxyacetamide (NIPA) is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. NIPA is a white crystalline solid with a molecular weight of 235.3 g/mol and a melting point of 95-97°C. It is soluble in organic solvents such as ethanol, chloroform, and acetone. NIPA has been synthesized by several methods, and its properties and applications have been extensively studied.
Wirkmechanismus
The mechanism of action of N-isobutyl-2-phenoxyacetamide is not well understood. However, it is believed that N-isobutyl-2-phenoxyacetamide acts as a chelating agent, which can form complexes with metal ions. The metal complexes formed by N-isobutyl-2-phenoxyacetamide have been shown to exhibit catalytic activity, which is attributed to the presence of N-isobutyl-2-phenoxyacetamide as a ligand.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-isobutyl-2-phenoxyacetamide have not been extensively studied. However, some studies have shown that N-isobutyl-2-phenoxyacetamide has antioxidant and anti-inflammatory properties. N-isobutyl-2-phenoxyacetamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyl-2-phenoxyacetamide has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. N-isobutyl-2-phenoxyacetamide is also relatively inexpensive compared to other ligands used in metal complex synthesis. However, N-isobutyl-2-phenoxyacetamide has some limitations. It has low solubility in water, which can limit its applications in aqueous environments. Moreover, the mechanism of action of N-isobutyl-2-phenoxyacetamide is not well understood, which can limit its applications in some fields.
Zukünftige Richtungen
There are several future directions for N-isobutyl-2-phenoxyacetamide research. One potential direction is the synthesis of new metal complexes using N-isobutyl-2-phenoxyacetamide as a ligand. These metal complexes can have potential applications in catalysis, drug discovery, and material science. Another direction is the development of new polymers using N-isobutyl-2-phenoxyacetamide as a monomer. These polymers can have potential applications in drug delivery and tissue engineering. Moreover, more studies are needed to understand the mechanism of action of N-isobutyl-2-phenoxyacetamide and its potential applications in various fields.
Conclusion:
In conclusion, N-isobutyl-2-phenoxyacetamide is a promising compound for scientific research. It has potential applications in various fields, including catalysis, drug discovery, material science, and tissue engineering. N-isobutyl-2-phenoxyacetamide is easy to synthesize and purify, and it is stable under normal laboratory conditions. However, more studies are needed to understand the mechanism of action of N-isobutyl-2-phenoxyacetamide and its potential applications in various fields.
Synthesemethoden
N-isobutyl-2-phenoxyacetamide can be synthesized by the reaction of phenoxyacetic acid with isobutylamine in the presence of a catalyst such as sulfuric acid. The reaction yields N-isobutyl-2-phenoxyacetamide as a product along with water. The purity of N-isobutyl-2-phenoxyacetamide can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-2-phenoxyacetamide has shown promising results in various scientific research applications. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, drug discovery, and material science. N-isobutyl-2-phenoxyacetamide has also been used in the synthesis of polymers, which have applications in drug delivery and tissue engineering. Moreover, N-isobutyl-2-phenoxyacetamide has been used as a corrosion inhibitor in the oil and gas industry.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(2)8-13-12(14)9-15-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBJXQHNVQLWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-2-phenoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5781164.png)


![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5781184.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5781186.png)






![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)
